(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane
Overview
Description
Synthesis Analysis
The synthesis of related sulfanyl compounds often involves transition metal-catalyzed coupling reactions or reactions involving sulfides with electrophiles. For example, the synthesis of sulfonamide-derived ligands and their metal complexes provides insights into methods that could be adapted for synthesizing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, highlighting the role of bromo-substituted phenyl groups and dimethoxyethyl substituents in forming complex structures (Chohan & Shad, 2011).
Molecular Structure Analysis
X-ray diffraction methods have been pivotal in determining the molecular structures of related compounds, offering insights into the geometrical arrangement and electronic structure of bromo-substituted phenyl sulfanyl compounds. The detailed structure elucidation of similar compounds through X-ray analysis helps in understanding the molecular conformation and intermolecular interactions present in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane-related molecules (Choi et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane involves its participation in various coupling reactions, notably C–S coupling, which is a key reaction for synthesizing sulfanyl-based compounds. Density functional theory (DFT) studies on related reactions provide insights into the mechanistic pathways and activation energies involved, highlighting the influence of catalysts and ligands in modulating the reaction outcomes (王刚 et al., 2014).
Physical Properties Analysis
The physical properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and similar compounds, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. Studies on related compounds provide valuable data on these physical characteristics, facilitating the prediction of the compound's behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and the ability to undergo various organic transformations, are essential aspects of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Research on analogous sulfanyl and sulfonyl compounds sheds light on these properties, offering a framework for understanding the compound's chemical behavior and potential for further functionalization (Aitken et al., 2016).
Scientific Research Applications
Chemical Synthesis
- A study demonstrated the synthesis of a compound structurally related to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, involving cyclization processes and sulfanyl group interactions (Lei, Shi, Yu, & Zheng, 2005).
Anticancer Properties
- Bromophenol derivatives, closely related to the chemical , have shown anticancer activities. A study on bromophenol derivatives indicated their potential in blocking cell proliferation and inducing apoptosis in cancer cells (Guo et al., 2018).
Natural Products Chemistry
- Bromophenol derivatives, including compounds structurally similar to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, have been isolated from natural sources like red algae. These compounds were investigated for their bioactivity against cancer cell lines and microorganisms, although they were found inactive in some studies (Zhao et al., 2004).
Photodynamic Therapy
- Bromophenyl compounds have been explored for their potential in photodynamic therapy (PDT). A study on sulfanyl porphyrazines with bromobenzyl substituents revealed their efficacy as sensitizers for PDT, showing promise in cancer treatment (Piskorz et al., 2017).
Sulfonation Reactions
- The sulfonation reactions involving bromophenyl sulfone systems have been studied, providing insight into the chemical behavior of compounds with bromophenyl groups (Wit, Woldhuis, & Cerfontain, 2010).
Molecular Electronics
- Bromophenyl compounds are useful as building blocks for molecular wires in molecular electronics, demonstrating their potential in technological applications (Stuhr-Hansen et al., 2005).
Safety And Hazards
The compound is classified as having acute toxicity (oral, category 4), and it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-bromo-4-(2,2-dimethoxyethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHHPAQCBLSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556988 | |
Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane | |
CAS RN |
118780-12-4 | |
Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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